molecular formula C22H19N3OS B2533996 4-Phenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide CAS No. 863589-30-4

4-Phenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide

Cat. No.: B2533996
CAS No.: 863589-30-4
M. Wt: 373.47
InChI Key: VTSMUTSRMOQKRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-YL}phenyl)butanamide is a synthetic small molecule characterized by a thiazolo[5,4-b]pyridine scaffold linked to a phenyl-substituted butanamide chain via a phenyl group. The thiazolo[5,4-b]pyridine moiety is a bicyclic heteroaromatic system known for its role in kinase inhibition, particularly targeting c-KIT, a receptor tyrosine kinase implicated in cancers such as gastrointestinal stromal tumors (GIST) . The phenylbutanamide side chain introduces hydrophobic interactions critical for binding to kinase domains.

Properties

IUPAC Name

4-phenyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c26-20(13-4-9-16-7-2-1-3-8-16)24-18-11-5-10-17(15-18)21-25-19-12-6-14-23-22(19)27-21/h1-3,5-8,10-12,14-15H,4,9,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSMUTSRMOQKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolo[5,4-B]pyridine core, which is then functionalized to introduce the phenyl and butanamide groups. The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

4-Phenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors

The thiazolo[5,4-b]pyridine scaffold is a common feature in kinase inhibitors. Key comparisons include:

Compound Name R1 Substituent Enzymatic Activity (IC50) Target Reference
6h (3-(Trifluoromethyl)phenyl variant) 3-(Trifluoromethyl)phenyl 9.87 µM c-KIT
6i (Methylene-inserted analog) Methylene-linked phenyl Inactive c-KIT
6j (Urea-linked analog) Urea linkage Inactive c-KIT
Target Compound 4-Phenylbutanamide Not reported Hypothesized c-KIT N/A
  • Key Findings :
    • The 3-(trifluoromethyl)phenyl group in 6h enhances c-KIT inhibition by occupying a hydrophobic pocket, as confirmed by molecular docking .
    • Structural modifications, such as inserting a methylene group (6i) or replacing the amide with urea (6j), abolish activity, underscoring the critical role of the amide linkage and direct phenyl attachment .
    • The target compound’s 4-phenylbutanamide chain may improve hydrophobic interactions compared to 6h’s trifluoromethyl group, but this requires experimental validation.

Thiazolo[5,4-b]pyridine Derivatives Targeting Other Enzymes

Example: Glucokinase (GK) Activators

A structurally distinct thiazolo[5,4-b]pyridine derivative acts as a GK activator, featuring a methoxy group and piperazinyl sulfonyl moiety:

  • Compound : (2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide .
  • Activity : Binds to an allosteric GK site (~20 Å from the glucose-binding pocket) via H-bond interactions with Arg63 .
  • Comparison : The target compound lacks the methoxy and piperazinyl sulfonyl groups, likely redirecting its specificity toward kinases rather than metabolic enzymes.

Analogs with Modified Amide Chains

3-Methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide (CAS 863592-53-4)
  • Structure : Differs from the target compound by replacing the 4-phenyl group with a 3-methyl substituent on the butanamide chain .
  • Properties : Molecular formula C17H17N3OS (vs. C22H19N3OS for the target compound). The shorter methyl chain reduces molecular weight (311.4 g/mol vs. ~397.5 g/mol) and may alter solubility and binding kinetics .
Naphthamide and Benzamide Derivatives
  • Compound 4 : N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide .
  • Compound E153-0400 : 3-bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide .

Heterocyclic Variations

  • Imidazo[4,5-d]thiazolo[5,4-b]pyridine Derivatives: Example: (R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-([3H]methylsulfonyl)benzamide . Activity: Radiolabeled for binding studies, indicating utility in tracer development. The fused imidazo-thiazolo-pyridine system increases complexity and likely alters target selectivity .

Biological Activity

The compound 4-Phenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide is a derivative of thiazolo-pyridine, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several steps that typically include:

  • Formation of Thiazolo-Pyridine Ring : The initial step involves the formation of the thiazolo[5,4-b]pyridine structure through cyclization reactions.
  • Substitution Reactions : Subsequent reactions introduce the phenyl and butanamide groups, leading to the final compound.
  • Purification : The final product is purified using recrystallization or chromatography techniques.

Antifungal Activity

Recent studies have indicated that thiazolo-pyridine derivatives exhibit significant antifungal properties. For instance, compounds similar to this compound have shown promising activity against various fungal strains, including Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) values for these compounds were comparable to established antifungals like ketoconazole .

Anti-inflammatory Properties

Thiazolo derivatives have also been explored for their anti-inflammatory effects. Compounds in this class demonstrated inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50 values for some derivatives were reported to be as low as 0.04 μmol . This suggests that modifications on the thiazolo-pyridine scaffold can enhance anti-inflammatory activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Electronegative Substituents : The presence of electronegative groups at specific positions significantly enhances antifungal activity due to increased electron density .
  • Lipophilicity : The lipophilic nature of the compound facilitates its ability to permeate cellular membranes, thus enhancing its bioavailability and effectiveness against target pathogens .

Case Studies

Several studies have evaluated the biological activity of thiazolo-pyridine derivatives:

  • Antifungal Efficacy Study : A study demonstrated that certain thiazolo derivatives exhibited potent antifungal activity with MIC values less than 1 μg/mL against C. parapsilosis .
  • In Vivo Anti-inflammatory Study : In a carrageenan-induced paw edema model in rats, thiazolo derivatives showed significant reduction in inflammation compared to control groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.